chemical structure and properties of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
chemical structure and properties of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide, a molecule of interest within the broader class of diaryl sulfonamides. While specific public-domain data for this exact compound is limited, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential exploration in drug discovery.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide comprises a central methanesulfonamide core linking a 2-fluorophenyl group at the sulfur atom and a 4-nitrophenyl group at the nitrogen atom.
Systematic IUPAC Name: 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₁₁FN₂O₄S | Derived from the chemical structure. |
| Molecular Weight | 326.31 g/mol | Calculated from the molecular formula. |
| Melting Point | >150 °C (solid) | Aromatic sulfonamides are typically crystalline solids with relatively high melting points. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and acetone. | The presence of two aromatic rings and the sulfonamide group generally leads to low aqueous solubility. |
| pKa (NH) | ~7-8 | The electron-withdrawing nature of the 4-nitrophenyl and the sulfonyl group increases the acidity of the N-H proton compared to simple amines. |
| LogP | ~2.5 - 3.5 | The combination of aromatic rings and polar functional groups suggests a moderate lipophilicity. |
Structural Elucidation Workflow:
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Synthesis and Purification
The synthesis of N-arylsulfonamides can be achieved through several established methods. The most common and direct approach involves the reaction of a substituted aniline with a sulfonyl chloride.
Proposed Synthetic Protocol: Sulfonylation of 4-Nitroaniline
This protocol is based on the well-established reaction between anilines and sulfonyl chlorides.
Reaction Scheme:
Step-by-Step Methodology:
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Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
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Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of (2-fluorophenyl)methanesulfonyl chloride in the same solvent dropwise. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Alternative Synthetic Approach: Palladium-Catalyzed Cross-Coupling
A modern and often milder alternative is the palladium-catalyzed cross-coupling of a sulfonamide with an aryl halide.[2][3] This method avoids the use of potentially unstable sulfonyl chlorides.
Reaction Scheme:
Spectroscopic Characterization
The structural confirmation of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.[1][4][5][6]
Predicted Spectroscopic Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons (2-fluorophenyl): Multiplets in the range of δ 7.0-7.6 ppm. - Aromatic Protons (4-nitrophenyl): Two doublets (AA'BB' system) in the range of δ 7.8-8.3 ppm. - CH₂: A singlet around δ 4.5-5.0 ppm. - NH: A broad singlet around δ 9.0-10.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 115-150 ppm. - CH₂: A signal around δ 55-65 ppm. |
| ¹⁹F NMR | - A singlet or multiplet in the typical range for an aryl fluoride. |
| IR (KBr) | - N-H Stretch: ~3250-3350 cm⁻¹ - Aromatic C-H Stretch: ~3000-3100 cm⁻¹ - SO₂ Asymmetric Stretch: ~1330-1360 cm⁻¹ - SO₂ Symmetric Stretch: ~1150-1180 cm⁻¹ - C-F Stretch: ~1200-1250 cm⁻¹ - NO₂ Stretch: ~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) |
| Mass Spec (HRMS) | - [M+H]⁺: Predicted m/z of 327.0451 for C₁₃H₁₂FN₂O₄S⁺. |
Spectroscopic Analysis Workflow:
Caption: A logical workflow for the complete spectroscopic characterization of the title compound.
Potential Biological and Pharmacological Significance
The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents.[7][8][9][10] While the specific biological activity of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide has not been reported, its structural features suggest several avenues for investigation.
Potential Areas of Interest:
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Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, often acting as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway.[10] The presence of the nitro group, a common feature in some antimicrobial agents, may also contribute to this activity.
-
Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[9]
-
Anti-inflammatory Activity: The diaryl sulfonamide scaffold is present in selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
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Kinase Inhibition: The general structure may serve as a scaffold for the design of kinase inhibitors, a significant area in modern drug discovery.
Logical Pathway for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide.
Conclusion
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is a molecule with a chemical structure that suggests potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential biological relevance, based on established principles of organic and medicinal chemistry. The protocols and predictive data herein serve as a valuable resource for researchers aiming to synthesize and explore this and related compounds.
References
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Indian Journal of Chemistry. (2024). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Arylsulfonamides. Retrieved from [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Retrieved from [Link]
- Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
-
Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Retrieved from [Link]
-
NextSDS. (n.d.). N-(2-FLUORO-5-NITROPHENYL)METHANESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from [Link]
-
Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
(Note: An image of the chemical structure would be inserted here in a final document. For this text-based generation, the structure is described by its name.)
